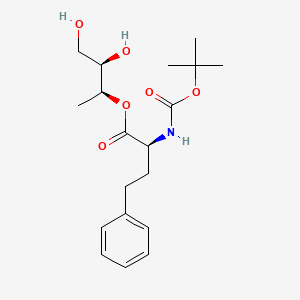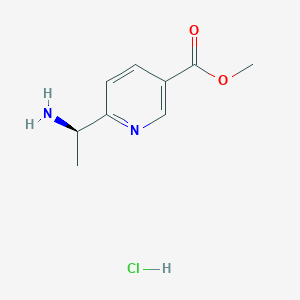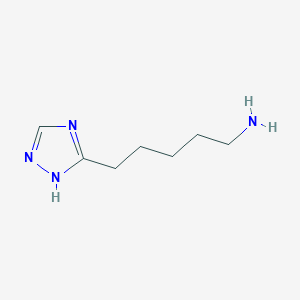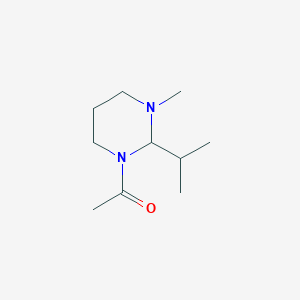
(S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is a complex organic compound with a unique stereochemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and purification processes. One common synthetic route involves the use of chiral starting materials to ensure the correct stereochemistry of the final product. Reaction conditions often include the use of organic solvents, catalysts, and temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions and scalability. Purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Cleavage of ester or amide bonds in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
(S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential as a drug candidate or intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(2R,3S)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: A stereoisomer with different biological activity.
(S)-2-Amino-4-phenylbutanoic acid: A simpler analog with similar functional groups.
(S)-3,4-Dihydroxybutan-2-one: A related compound with different reactivity.
Uniqueness
(S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H29NO6 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
InChI |
InChI=1S/C19H29NO6/c1-13(16(22)12-21)25-17(23)15(20-18(24)26-19(2,3)4)11-10-14-8-6-5-7-9-14/h5-9,13,15-16,21-22H,10-12H2,1-4H3,(H,20,24)/t13-,15-,16+/m0/s1 |
Clé InChI |
SWVXEWWCBJYLTC-CWRNSKLLSA-N |
SMILES isomérique |
C[C@@H]([C@@H](CO)O)OC(=O)[C@H](CCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(CO)O)OC(=O)C(CCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)
![Imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B13103559.png)

![2-[4-(2-Pyrimidinyl)phenyl]ethanethiol](/img/structure/B13103579.png)
![6-([1,1'-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione](/img/structure/B13103580.png)

![5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B13103584.png)
![7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one](/img/structure/B13103587.png)



![1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13103621.png)

